molecular formula C8H12N2O3 B14408451 N'-Hydroxy-4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboximidamide CAS No. 83524-80-5

N'-Hydroxy-4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboximidamide

Katalognummer: B14408451
CAS-Nummer: 83524-80-5
Molekulargewicht: 184.19 g/mol
InChI-Schlüssel: JMJKMFIPMQGQNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-Hydroxy-4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboximidamide is a complex organic compound with a unique structure that includes a furan ring, hydroxy group, and carboximidamide functionality

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The initial step involves the formation of the furan ring through cyclization reactions.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Addition of the Carboximidamide Group: The carboximidamide group is added through amidation reactions using reagents like ammonia or amines.

Industrial Production Methods

Industrial production of N’-Hydroxy-4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboximidamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N’-Hydroxy-4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The furan ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution: Electrophilic or nucleophilic reagents are used, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include:

    Oxidation Products: Ketones, aldehydes, and carboxylic acids.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

N’-Hydroxy-4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboximidamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-Hydroxy-4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and carboximidamide functionality play crucial roles in its reactivity and binding affinity. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-
  • 2-Cyclohexen-1-one, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-

Uniqueness

N’-Hydroxy-4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboximidamide is unique due to its specific combination of functional groups and structural features

Eigenschaften

CAS-Nummer

83524-80-5

Molekularformel

C8H12N2O3

Molekulargewicht

184.19 g/mol

IUPAC-Name

N'-hydroxy-4,5,5-trimethyl-2-oxofuran-3-carboximidamide

InChI

InChI=1S/C8H12N2O3/c1-4-5(6(9)10-12)7(11)13-8(4,2)3/h12H,1-3H3,(H2,9,10)

InChI-Schlüssel

JMJKMFIPMQGQNE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)OC1(C)C)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.